Tri(2-furyl)phosphine

Stille Coupling Palladium Catalysis Kinetics

Tri(2-furyl)phosphine (TFP) offers accelerated reaction rates and enhanced selectivity in Stille, Suzuki, and Wittig couplings compared to PPh3. Its π-acceptor properties enable lower-temperature catalysis, reducing decomposition and purification costs. Secure high-purity TFP for streamlined, cost-effective pharmaceutical and fine chemical manufacturing.

Molecular Formula C12H9O3P
Molecular Weight 232.17 g/mol
CAS No. 5518-52-5
Cat. No. B125338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(2-furyl)phosphine
CAS5518-52-5
SynonymsTri-2-furanylphosphine;  Tri-2-furylphosphine;  Tris(2-furanyl)phosphine;  Tris(2-furyl)phosphine;  Tris(o-furyl)phosphine; 
Molecular FormulaC12H9O3P
Molecular Weight232.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H
InChIKeyDLQYXUGCCKQSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri(2-furyl)phosphine (CAS 5518-52-5) for Catalysis: Supplier Comparison & Procurement Guide


Tri(2-furyl)phosphine (TFP, CAS 5518-52-5) is a triarylphosphine ligand characterized by three electron-withdrawing 2-furyl substituents attached to a central phosphorus atom [1]. Its unique stereoelectronic profile—combining a relatively compact steric footprint (Tolman cone angle ~145°) with pronounced π-acceptor character—differentiates it from conventional triarylphosphines such as triphenylphosphine (PPh₃, cone angle ~145°) and electron-rich trialkylphosphines [2]. TFP is employed predominantly as a supporting ligand in transition-metal catalysis, enabling carbon–carbon and carbon–heteroatom bond formations that are foundational to pharmaceutical, agrochemical, and fine chemical synthesis [3].

Why Tri(2-furyl)phosphine Cannot Be Simply Replaced by Triphenylphosphine


Despite superficial similarities in cone angle, tri(2-furyl)phosphine (TFP) and triphenylphosphine (PPh₃) exhibit profoundly divergent electronic properties and catalytic behaviors that preclude generic substitution. The 2-furyl group is significantly more electron-withdrawing than phenyl, as evidenced by a more downfield ³¹P NMR chemical shift for TFP and a higher carbonyl stretching frequency in its metal–carbonyl complexes [1]. This enhanced π-acidity alters the coordination environment and reactivity of the metal center, directly impacting key catalytic steps such as oxidative addition, transmetalation, and reductive elimination [2]. Consequently, replacing TFP with PPh₃ in a validated protocol often results in dramatically reduced reaction rates, lower yields, and diminished product selectivity [3].

Quantitative Differentiation Evidence: Tri(2-furyl)phosphine vs. Comparators


Rate Acceleration in Palladium-Catalyzed Stille Cross-Coupling

In palladium-catalyzed Stille cross-coupling reactions between olefinic stannanes and electrophiles, the use of tri(2-furyl)phosphine (TFP) as a ligand results in a dramatic rate enhancement compared to the standard ligand triphenylphosphine (PPh₃). [1]

Stille Coupling Palladium Catalysis Kinetics

Enhanced Oxidative Addition Reactivity in Pd(0) Systems

Electrochemical and kinetic studies demonstrate that Pd(0) complexes ligated by tri(2-furyl)phosphine (TFP) undergo oxidative addition with phenyl iodide more readily than their triphenylphosphine (PPh₃) counterparts. [1]

Oxidative Addition Palladium(0) Mechanistic Studies

Superior Performance in Rhodium-Catalyzed Alkyne Hydroboration

In the rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, tri(2-furyl)phosphine (TFP) outperforms triphenylphosphine (PPh₃) as a supporting ligand, delivering both faster reaction rates and cleaner product profiles.

Hydroboration Rhodium Catalysis Alkenylboronates

Distinctive Electronic Properties: Enhanced π-Acidity and ³¹P NMR Shielding

The 2-furyl substituent imparts significantly different electronic characteristics to the phosphorus center compared to a phenyl group. It is more electron-withdrawing, yet phosphorus atoms bearing furyl groups exhibit a counterintuitive upfield (shielded) ³¹P NMR chemical shift. [1]

Electronic Properties Ligand Design ³¹P NMR

Improved (Z)-Selectivity in Wittig Olefination Reactions

The use of tri(2-furyl)phosphine-derived ylides in Wittig reactions leads to improved (Z)-selectivity in the formation of alkenes compared to standard triarylphosphine-derived ylides. This effect has been attributed to the unique steric and electronic influence of the 2-furyl groups. [1]

Wittig Reaction Stereoselectivity Olefination

High-Impact Application Scenarios for Tri(2-furyl)phosphine


Accelerated Stille Coupling for Complex API Intermediate Synthesis

When a synthetic route to a pharmaceutical intermediate requires a Stille coupling between a sensitive, high-value vinyl stannane and an aryl halide, the use of tri(2-furyl)phosphine (TFP) as the palladium ligand is indicated. The 100- to 1000-fold rate acceleration observed with TFP, compared to triphenylphosphine [1], enables the reaction to proceed efficiently at lower temperatures, minimizing the thermal decomposition of heat-labile functional groups. This can significantly increase the isolated yield of the target intermediate and reduce the formation of difficult-to-purge organotin byproducts.

Efficient Hydroboration of Terminal Alkynes for Boronate Ester Production

For the multi-kilogram production of alkenylboronate esters—key building blocks in Suzuki–Miyaura cross-coupling—the rhodium-catalyzed hydroboration of terminal alkynes using tri(2-furyl)phosphine offers a distinct advantage. TFP provides a faster reaction and a cleaner product profile compared to the standard triphenylphosphine . This translates directly to higher reactor throughput and reduced solvent and energy consumption during product purification, which is critical for cost-effective manufacturing of these high-demand intermediates.

Stereoselective Synthesis of (Z)-Alkenes via Wittig Olefination

In the synthesis of a natural product or drug candidate where a (Z)-configured alkene is essential for biological activity, a Wittig reaction employing a tri(2-furyl)phosphine-derived ylide should be prioritized. The documented ability of 2-furyl-substituted ylides to enhance (Z)-selectivity [2] provides a more direct and higher-yielding route to the desired stereoisomer. This avoids the need for subsequent isomerization steps or challenging separations of E/Z mixtures, thereby streamlining the synthetic sequence and improving overall process efficiency.

Activation of Less Reactive Electrophiles in Palladium-Catalyzed Cross-Couplings

When developing a palladium-catalyzed cross-coupling process for a cost-effective but less reactive aryl chloride substrate, tri(2-furyl)phosphine should be evaluated as a ligand. Mechanistic studies have shown that TFP-ligated Pd(0) complexes exhibit enhanced reactivity toward oxidative addition [3]. This property can be exploited to activate challenging electrophiles under milder conditions, expanding the accessible chemical space and enabling the use of more economical starting materials in industrial synthesis.

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